2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Overview
Description
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that features a bromophenyl group and a dioxaborinane ring
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and other reactants in these reactions.
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may undergo transmetalation, a process where it transfers a group (in this case, the boron-containing group) to a metal catalyst, such as palladium .
Biochemical Pathways
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context of the reaction.
Action Environment
The action of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of other reactants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-bromophenylboronic acid with 2,2,4-trimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with various nucleophiles in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed. Typical conditions include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Boronic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylboronic acid: Similar in structure but lacks the dioxaborinane ring.
2,2,4-Trimethyl-1,3-dioxolane: Contains the dioxaborinane ring but lacks the bromophenyl group.
Phenylboronic acid: Similar boronic acid functionality but without the bromine atom.
Uniqueness
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the presence of both the bromophenyl group and the dioxaborinane ring. This combination allows for versatile reactivity in cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-9-8-12(2,3)16-13(15-9)10-4-6-11(14)7-5-10/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUASQKAECKLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214780 | |
Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092060-78-0 | |
Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092060-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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